An In-depth Technical Guide to 2-Acetamido-5-guanidinopentanoic Acid (N-Acetyl-L-arginine)
An In-depth Technical Guide to 2-Acetamido-5-guanidinopentanoic Acid (N-Acetyl-L-arginine)
Foreword
In the landscape of metabolic research and drug development, a nuanced understanding of amino acid derivatives is paramount. This guide provides a comprehensive technical overview of 2-Acetamido-5-guanidinopentanoic acid, more commonly known as N-Acetyl-L-arginine. This molecule, a simple N-terminally acetylated form of the proteinogenic amino acid L-arginine, presents a fascinating case study in metabolic regulation, biomarker potential, and therapeutic application.[1][2] As researchers, our ability to harness the potential of such molecules is predicated on a deep understanding of their fundamental chemistry, biological roles, and the methodologies required for their study. This document synthesizes current knowledge to serve as a practical and authoritative resource for scientists and drug development professionals, moving beyond mere description to explain the causal links between its structure, function, and utility.
Core Molecular Structure and Nomenclature
2-Acetamido-5-guanidinopentanoic acid is fundamentally L-arginine with an acetyl group (CH₃CO-) covalently bonded to its α-amino group.[1] This N-terminal capping is a critical structural modification that alters its physicochemical properties and biological activity compared to its parent amino acid.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid .[1] However, it is most frequently referred to in literature and commercial sources by a variety of synonyms:
-
N-Acetyl-L-arginine (NALA)
-
Nα-Acetyl-L-arginine
-
Ac-L-Arg-OH
-
Acetyl Arginine[1]
The presence of the chiral center at the α-carbon, inherited from L-arginine, dictates the (2S) stereochemistry, which is the biologically relevant form.
Visualizing the Structure
To fully appreciate the molecule's architecture, a 2D structural representation is provided below.
Caption: Key functional groups: Carboxylic acid, Acetamido, and Guanidinium.
Physicochemical and Spectrometric Properties
The acetylation of the α-amino group significantly impacts the molecule's properties relative to L-arginine. The primary amine is converted to a secondary amide, which removes its basic character at physiological pH and eliminates the zwitterionic nature at the α-carbon. The molecule remains strongly basic due to the high pKa of the guanidinium group.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₄O₃ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| CAS Number | 155-84-0 | [1] |
| Appearance | Colorless to white powder | [3] |
| Water Solubility | 42,570 mg/L (at 25 °C) | [2] |
| pKa (strongest basic) | ~12.5 (Guanidinium group) | [4] |
| LogP | -1.7 | [1] |
| Storage Temperature | −20°C | [3] |
Spectrometric Data:
-
Mass Spectrometry: The monoisotopic mass is 216.12224039 Da.[1] Mass spectrometry data, including MS/MS fragmentation patterns, are available in public databases like PubChem and the Human Metabolome Database (HMDB).[1][5]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectral data are available for structural confirmation.[1][6][7] The acetyl group provides a characteristic singlet peak in the ¹H NMR spectrum, which is a key identifier.
Synthesis and Characterization
The synthesis of N-Acetyl-L-arginine can be approached through both chemical and enzymatic routes. The choice of method depends on the desired scale, purity requirements, and available resources.
Chemical Synthesis Protocol: Acetylation of L-Arginine Methyl Ester
This method involves the protection of the carboxyl group as a methyl ester, followed by acetylation of the α-amino group, and subsequent deprotection. A representative procedure is adapted from related syntheses.[3]
Rationale: Direct acetylation of L-arginine can be challenging due to the multiple reactive amino groups. Protecting the carboxyl group as an ester prevents side reactions and improves solubility in organic solvents, facilitating a cleaner reaction with the acetylating agent. Triethylamine is used as a base to neutralize the hydrochloride salt and the acid generated during the reaction.
Step-by-Step Methodology:
-
Esterification (Not detailed, starting from ester): Begin with commercially available L-arginine methyl ester hydrochloride.
-
Dissolution: Dissolve L-arginine methyl ester hydrochloride (1 equivalent) in dimethylformamide (DMF). Add triethylamine (2.2 equivalents) to the solution.
-
Acetylation: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Remove the solvent under reduced pressure. The resulting residue contains N-acetyl arginine methyl ester.
-
Hydrolysis (Deprotection): Treat the crude methyl ester with a mild aqueous base (e.g., lithium hydroxide) to hydrolyze the ester back to the carboxylic acid.
-
Purification: Purify the final product, N-Acetyl-L-arginine, by silica gel chromatography or recrystallization to achieve high purity.
Enzymatic Synthesis Protocol
Enzymatic synthesis offers a "greener" alternative, often providing high stereospecificity under mild reaction conditions. Acylases can be used to catalyze the formation of the amide bond.[8]
Rationale: This method leverages the reverse hydrolysis capability of enzymes like Acylase I from porcine kidney. In a low-water environment (e.g., using glycerol as a co-solvent), the equilibrium of the reaction is shifted from hydrolysis to synthesis.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing L-arginine hydrochloride (e.g., 0.5 M), a fatty acid (acetic acid in this case, though longer chains are often used in published examples) (e.g., 6.2 mM), glycerol, and a suitable buffer (e.g., 100 mM, pH 7.5).[8]
-
Enzyme Addition: Add Acylase I (e.g., 0.33% w/v) to the mixture.[8]
-
Incubation: Incubate the mixture at 37°C with magnetic stirring. The reaction time can be extensive (e.g., 24-144 hours) depending on the specific substrates and enzyme concentration.[8]
-
Monitoring and Purification: Monitor the formation of the product using HPLC. Once the reaction reaches equilibrium or completion, the product can be purified using chromatographic techniques.
Analytical Characterization: RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for the quantification and purity assessment of N-Acetyl-L-arginine.
Rationale: The polarity of N-Acetyl-L-arginine allows for excellent separation on C8 or C18 columns. A UV detector is suitable as the amide bond has some absorbance in the low UV range.
Example HPLC Method:
-
Column: Waters Xterra Rp8 (150 x 4.6 mm, 5 µm) or equivalent.[9]
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 4.5) and methanol (e.g., 90:10 v/v).[9]
-
Column Temperature: 30°C.[9]
-
Injection Volume: 10 µL.[9]
-
Standard Preparation: Prepare a stock solution of N-Acetyl-L-arginine working standard in the mobile phase. Create a calibration curve using serial dilutions.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase, sonicating if necessary to ensure complete dissolution. Filter through a 0.45 µm filter before injection.
Biological Role and Metabolic Context
N-Acetyl-L-arginine is not merely an inert derivative; it is an endogenous human metabolite with significant biological implications.[1][5]
Formation and Degradation
N-Acetyl-L-arginine exists in a metabolic pool linked to protein metabolism.
-
Formation: It can be produced through the action of N-acetyltransferases (NATs) on free L-arginine, though its primary source is believed to be the proteolytic degradation of N-terminally acetylated proteins.[5] N-terminal acetylation is a common co-translational modification in eukaryotes, protecting proteins from degradation.[5] When these proteins are broken down, N-acetylated amino acids are released.
-
Degradation: N-Acetyl-L-arginine can be hydrolyzed by specific hydrolases or acylases back to L-arginine and acetate. It is also a substrate for the enzyme arginase, which converts it to N-α-acetyl-L-ornithine and urea, albeit at a much lower rate than L-arginine.[11]
Metabolic Pathway Visualization
Caption: Metabolic context of N-Acetyl-L-arginine formation and degradation.
Role as a Biomarker and Uremic Toxin
Elevated serum levels of N-Acetyl-L-arginine and other guanidino compounds are clinically significant.
-
Hyperargininemia: This inborn error of metabolism, caused by a deficiency in the arginase enzyme, leads to a buildup of arginine and its metabolites, including N-Acetyl-L-arginine, in the blood, urine, and cerebrospinal fluid.[2][4]
-
Uremia: In patients with renal insufficiency, particularly those on hemodialysis, N-Acetyl-L-arginine accumulates and is classified as a uremic toxin.[2][12] Its accumulation may contribute to the systemic oxidative stress observed in these patients.[13]
Applications in Research and Drug Development
The unique properties of N-Acetyl-L-arginine make it a valuable molecule for various applications.
-
Nitric Oxide (NO) Research: As a derivative of L-arginine, the substrate for nitric oxide synthase (NOS), N-Acetyl-L-arginine is studied for its potential to modulate NO production.[5] Some studies suggest that co-administration with N-acetylcysteine (NAC) can improve NO bioavailability and reduce blood pressure in certain patient populations, pointing to its potential in cardiovascular therapy.[14][15]
-
Cosmetic and Pharmaceutical Formulations: It is used in cosmetic formulations for its skin-conditioning properties.[1] In biopharmaceutical development, N-Acetyl-L-arginine has been investigated as a superior protein aggregation suppressor compared to L-arginine, particularly for stabilizing liquid protein formulations against stress.[16] Its ability to reduce the destabilizing effect on protein unfolding temperatures makes it an attractive excipient.[16]
-
Enzyme Substrate: Derivatives of N-Acetyl-L-arginine are used to create chromogenic substrates for assays measuring protease activity, such as arginase.[4]
Conclusion and Future Directions
2-Acetamido-5-guanidinopentanoic acid, or N-Acetyl-L-arginine, is a molecule of growing importance. Its structure, a simple modification of a fundamental amino acid, gives rise to a complex biological profile. It serves as a key metabolite in protein turnover, a clinical biomarker for metabolic disorders, and a promising tool in pharmaceutical formulation and cardiovascular research. For the drug development professional, understanding its synthesis, characterization, and biological interactions is crucial for leveraging its potential. Future research will likely focus on further elucidating its role in modulating oxidative stress and endothelial function, as well as optimizing its use as a stabilizing excipient for next-generation biologic therapies.
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Wada, M., et al. (2002). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. ResearchGate. [Link]
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Jyothi, N., & Pasha, S. I. (2014). Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L–Arginine In Combined Dosage form. Oriental Journal of Chemistry. [Link]
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FooDB. Showing Compound N-alpha-Acetyl-L-arginine (FDB023383). [Link]
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PrepChem. Synthesis of N-acetyl arginine methyl ester. [Link]
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Martina, V., et al. (2008). Long-term N-acetylcysteine and L-arginine administration reduces endothelial activation and systolic blood pressure in hypertensive patients with type 2 diabetes. Diabetes Care, 31(5), 940-944. [Link]
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Ratner, S. (1976). Preparation of N-α-acetyl-l-ornithine from N-α-acetyl-l-arginine, a new substrate for arginase. Analytical Biochemistry, 73(2), 423-429. [Link]
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Slocum, R. D. (2005). Arginine, a key amino acid for nitrogen nutrition and metabolism of forest trees. Journal of Experimental Botany, 56(417), 771-780. [Link]
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ARPN Journal of Engineering and Applied Sciences. SYNTHESIS OF N-ACYL ARGININE SURFACTANTS FROM TETRADECANOL AND ARGININE USING TERT-AMYL ALCOHOL. [Link]
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Wyse, A. T., et al. (2004). Effect of N-acetylarginine, a metabolite accumulated in hyperargininemia, on parameters of oxidative stress in rats: protective role of vitamins and L-NAME. Metabolic Brain Disease, 19(1-2), 43-54. [Link]
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Martina, V., et al. (2008). Long-Term N-Acetylcysteine and l-Arginine Administration Reduces Endothelial Activation and Systolic Blood Pressure in Hypertensive Patients With Type 2 Diabetes. Diabetes Care. [Link]
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VPA Australia. N-Acetyl Cysteine And L-Arginine? [Link]
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Biology Stack Exchange. Question related to L-arginine biosynthesis. [Link]
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Quick Biochemistry Basics. (2018). Arginine biosynthesis. YouTube. [Link]
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Lee, H., Hada, S., & Jeong, S. H. (2021). N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. International Journal of Biological Macromolecules, 166, 654-664. [Link]
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UCL Discovery. NMR Methods to Characterise Arginine Side-Chains in Proteins using 13C Detection. [Link]
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Vedeqsa. Enzymatic synthesis of N(alpha)-acyl-L-arginine esters. PAT. WO 03/064669. [Link]
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Tain, Y. L., et al. (2015). Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration. Physiological reports, 3(10), e12587. [Link]
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IJIRT. (2023). Analytical Method Development and Validation of L- Arginine Effervescent Powder. International Journal of Innovative Research in Technology. [Link]
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ResearchGate. ¹H nuclear magnetic resonance spectroscopy (NMR) of L-arginine (Arg). [Link]
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